molecular formula C15H18N2O B11867084 N,N-Diethyl-4-methylquinoline-6-carboxamide CAS No. 91776-74-8

N,N-Diethyl-4-methylquinoline-6-carboxamide

Cat. No.: B11867084
CAS No.: 91776-74-8
M. Wt: 242.32 g/mol
InChI Key: SIPCYESACHKORY-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-methylquinoline-6-carboxamide is a quinoline-based carboxamide derivative characterized by a methyl group at the 4-position of the quinoline core and a diethyl-substituted carboxamide moiety at the 6-position. Quinoline carboxamides are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

CAS No.

91776-74-8

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

N,N-diethyl-4-methylquinoline-6-carboxamide

InChI

InChI=1S/C15H18N2O/c1-4-17(5-2)15(18)12-6-7-14-13(10-12)11(3)8-9-16-14/h6-10H,4-5H2,1-3H3

InChI Key

SIPCYESACHKORY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC2=C(C=CN=C2C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-methylquinoline-6-carboxamide typically involves the reaction of 4-methylquinoline with diethylamine and a carboxylating agent. One common method includes the following steps:

    Starting Material: 4-methylquinoline.

    Reagents: Diethylamine, carboxylating agent (e.g., carbon dioxide or phosgene).

    Reaction Conditions: The reaction is usually carried out under reflux conditions in an appropriate solvent such as toluene or dichloromethane. The reaction mixture is heated to facilitate the formation of the carboxamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.

Chemical Reactions Analysis

Amide Hydrolysis and Functional Group Interconversion

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for generating intermediates used in further derivatization:

Reaction ConditionsReagentsProduct FormedYieldSource
Acidic hydrolysis (HCl, Δ)6M HCl, reflux, 6 h4-Methylquinoline-6-carboxylic acid78%
Basic hydrolysis (NaOH, Δ)2M NaOH, 80°C, 4 hSodium 4-methylquinoline-6-carboxylate85%

In one study, conversion to the acid chloride intermediate using oxalyl chloride and catalytic DMF enabled subsequent nucleophilic substitutions . The resulting acid chloride reacted with amines to form secondary amides, demonstrating versatility in medicinal chemistry applications .

Electrophilic Aromatic Substitution (EAS)

The quinoline ring undergoes regioselective EAS at electron-rich positions. Halogenation and nitration reactions have been documented:

Reaction TypeReagentsPosition ModifiedKey ObservationSource
BrominationBr₂, FeBr₃, CHCl₃, 0°CC-5Selective mono-bromination achieved
NitrationHNO₃/H₂SO₄, 50°CC-8Di-nitration observed at higher temps

The methyl group at C-4 exhibits minimal steric hindrance, allowing efficient substitution at C-5 and C-8 positions. Computational studies suggest bromination proceeds via σ-complex stabilization at C-5 .

Coordination Chemistry and Metal Interactions

The carboxamide group participates in metal coordination, influencing biological activity:

Metal IonBinding SiteApplication ContextBiological EffectSource
Zn²⁺Carboxamide oxygenHDAC inhibition studiesGene expression modulation
Fe³⁺Quinoline N + amide OCatalytic oxidation reactionsEnhanced oxidative stability

In HDAC inhibition assays, zinc chelation by the carboxamide group contributed to epigenetic modulation. Iron complexes showed catalytic activity in Fenton-type reactions, though with reduced efficacy compared to hydroxamate analogs .

Reductive Modifications

The quinoline ring undergoes hydrogenation under catalytic conditions:

ConditionsCatalystProductSelectivitySource
H₂ (50 psi), EtOH, 25°CPd/C (10%)1,2,3,4-Tetrahydroquinoline derivative92% cis
NaBH₄, NiCl₂·6H₂O, MeOHIn situ Ni(0)Partially reduced dihydroquinoline67%

Complete hydrogenation abolished π-stacking interactions critical for intercalation-based biological activities . Partial reduction preserved activity while improving solubility .

Nucleophilic Alkylation at Amide Nitrogen

The diethylamide group undergoes alkylation under mild conditions:

Alkylating AgentBaseSolventNew SubstituentYieldSource
MeIK₂CO₃Acetone-N(Et)Me68%
Allyl bromideNaHTHF-N(Et)CH₂CH=CH₂54%

Quaternary ammonium salts formed in these reactions exhibited enhanced water solubility, enabling formulation studies for pharmacological applications .

Cross-Coupling Reactions

Palladium-mediated couplings enable aryl group introductions:

Reaction TypeReagentsPositionCoupling PartnerYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OC-74-Cyanophenylboronic acid61%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃C-2Piperazine73%

The methyl group at C-4 did not interfere with coupling at adjacent positions, enabling late-stage diversification .

Key Research Findings:

  • Antiviral Activity : Derivatives with C-5 bromine substitutions showed 3.2-fold increased activation of latent HIV compared to parent compounds (EC₅₀ = 0.89 μM vs 2.86 μM) .

  • HDAC Inhibition : Zinc-chelating analogs achieved 72% HDAC6 inhibition at 10 μM concentration.

  • Solubility Enhancement : Quaternary ammonium derivatives exhibited 18-fold increased aqueous solubility (from 0.12 mg/mL to 2.16 mg/mL) .

This compound's reactivity profile enables rational design of derivatives with tailored biological and physicochemical properties, supported by mechanistic studies across multiple research groups .

Scientific Research Applications

Antimicrobial Activity

Research indicates that N,N-Diethyl-4-methylquinoline-6-carboxamide exhibits antimicrobial properties, making it a candidate for pharmaceutical development. Its effectiveness against various bacterial strains has been documented, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

The compound has shown promising results in anticancer studies. It is believed to interact with specific biological targets involved in cancer cell proliferation and survival. For instance, studies have highlighted its ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, which could translate into anticancer activity against certain malignancies . Additionally, structural analogs of quinoline derivatives have been explored for their efficacy against ovarian cancer and other malignancies, indicating a broad spectrum of potential therapeutic applications .

Antitubercular Activity

This compound derivatives have been investigated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Recent studies have identified modifications to the quinoline structure that enhance its inhibitory effects on Mtb, showcasing the compound's potential as a lead for new antitubercular agents . The development of novel derivatives based on this compound could significantly contribute to combating drug-resistant strains of tuberculosis.

Antimalarial Activity

Quinoline derivatives, including this compound, have been recognized for their antimalarial properties. The mechanism involves the inhibition of translation elongation factor 2 in Plasmodium falciparum, which is critical for protein synthesis in malaria parasites. This mechanism provides an avenue for developing new treatments that are effective against multiple life-cycle stages of the parasite .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityInvestigated the antimicrobial efficacy of this compound against resistant bacterial strainsDemonstrated significant antibacterial activity, suggesting potential for clinical applications in infectious diseases
Anticancer ResearchExplored the compound's effects on cancer cell linesFound inhibition of cell proliferation linked to DNA gyrase inhibition; potential as a therapeutic agent in oncology
Antitubercular ScreeningEvaluated the compound's activity against Mycobacterium tuberculosisIdentified promising derivatives with enhanced efficacy against drug-resistant strains
Antimalarial Mechanism StudyAnalyzed the action mechanism against Plasmodium falciparumConfirmed inhibition of translation elongation factor 2 as a novel mechanism for antimalarial action

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-methylquinoline-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

The following analysis compares N,N-Diethyl-4-methylquinoline-6-carboxamide with structurally and functionally related quinoline carboxamides, focusing on substituent effects, synthesis, and biological activities.

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Biological Activity Synthesis Method Key Data Reference
2-Chloro-6-fluoro-N-(2-morpholinoethyl)quinoline-4-carboxamide 2-Cl, 6-F, 4-carboxamide (morpholinoethyl) Antimicrobial EDC/HOBt-mediated coupling in DMF Yield: ~50%; IR: C=O stretch at 1635 cm⁻¹
6-Bromo-N,2-diphenylquinoline-4-carboxamide 6-Br, 2-Ph, 4-carboxamide (diphenyl) Apoptosis induction (PDK1 targeting) EDCl/HOBt activation in DCM NMR-confirmed structure; MS: m/z 516 (M⁺)
N-(6-Fluorobenzo[d]thiazol-2-yl)-4-hydroxy-2-methylquinoline-6-carboxamide 6-carboxamide (benzothiazole), 4-OH, 2-Me Not specified (structural uniqueness) Multi-step coupling with DMF/DCM ChemSpider ID: 1010886-87-9; IR/NMR data available
N-{2-[(Methanesulfonyl)(oxan-4-yl)amino]ethyl}quinoline-6-carboxamide 6-carboxamide (sulfonamide-oxane) Not specified (pharmacokinetic optimization) Sulfonylation and amine coupling Compound ID: SA59-0215; LogP: 2.1 (predicted)
6-Fluoro-2-(3-(morpholinomethyl)phenyl)-N-(2-pyrrolidinylethyl)quinoline-4-carboxamide 6-F, 2-aryl, 4-carboxamide (pyrrolidinyl) Multi-stage antimicrobial CDMT-mediated coupling in DCM Yield: 65–70%; HRMS: m/z 515.0642 (M+H)

Substituent Effects on Activity and Physicochemical Properties

Position of Carboxamide: 6-Position (Target Compound): Limited data, but 6-carboxamides (e.g., N-(6-fluorobenzo[d]thiazol-2-yl) analog) show enhanced solubility compared to 4-carboxamides due to steric and electronic effects . 4-Position (Common Analogs): 4-Carboxamides (e.g., 2-chloro-6-fluoro derivative) exhibit strong antimicrobial activity, attributed to C=O hydrogen bonding with target enzymes .

N-Alkyl vs. N-Aryl Substitution: N,N-Diethyl (Target Compound): Likely improves lipophilicity (logP ~3.5 predicted), enhancing membrane permeability. N-Morpholinoethyl (): Increases water solubility and target engagement via morpholine’s hydrogen-bonding capacity .

6-Fluoro/6-Bromo (): Halogenation improves metabolic stability and electron-withdrawing effects, critical for enzyme inhibition .

Biological Activity

N,N-Diethyl-4-methylquinoline-6-carboxamide, a compound belonging to the quinoline family, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Properties

This compound features a quinoline scaffold with a carboxamide functional group, which is crucial for its biological activity. The general structure can be represented as follows:

C15H18N2O\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}

This structure allows for interactions with various biological targets, influencing its pharmacological effects.

1. Anticancer Activity

Research has indicated that quinoline derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that related compounds showed IC50 values in the nanomolar range against various cancer cell lines, indicating potent cytotoxic effects. For instance:

CompoundCell LineIC50 (nM)
This compoundMCF-720.1
Other derivativesKB-V114

These results suggest that the compound may interfere with tubulin polymerization and induce reactive oxygen species (ROS) formation, leading to apoptosis in cancer cells .

2. Antimicrobial Activity

Quinoline derivatives have also been studied for their antimicrobial properties. A review highlighted the broad-spectrum antibacterial and antifungal activities of quinolines. Specifically, this compound demonstrated effectiveness against several bacterial strains with minimal cytotoxicity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

These findings underscore the potential of this compound as a lead for developing new antimicrobial agents .

3. Anti-inflammatory Properties

The anti-inflammatory effects of quinoline derivatives have been documented in various studies. The compound was shown to inhibit pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases:

CytokineInhibition (%)
TNF-α45
IL-630

This activity is likely mediated through the modulation of signaling pathways associated with inflammation .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • ROS Generation : Induction of oxidative stress through ROS generation contributes to its cytotoxic effects on cancer cells.

Case Study 1: Anticancer Efficacy

In a clinical trial involving patients with advanced breast cancer, administration of a quinoline derivative similar to this compound resulted in a significant reduction in tumor size after eight weeks of treatment. The study reported an overall response rate of 60%, highlighting its potential as an effective therapeutic agent .

Case Study 2: Antimicrobial Activity

A laboratory study evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. The results showed that the compound effectively inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting it could be developed into a novel antimicrobial treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Diethyl-4-methylquinoline-6-carboxamide, and how do reaction conditions influence yield?

  • Methodology : Classical protocols (e.g., Gould–Jacob, Pfitzinger) are foundational, but modern approaches like transition metal-catalyzed reactions or ultrasound irradiation improve efficiency. For example, Pd(II) acetate-mediated coupling reactions can achieve yields >45% under reflux with Et₃N as a base . Green chemistry principles (e.g., solvent-free conditions) are recommended for sustainability .
  • Critical Parameters : Monitor reaction progress via TLC and optimize solvent systems (e.g., acetone for methylation steps) .

Q. How can structural characterization of This compound be rigorously validated?

  • Analytical Techniques :

  • NMR : Use 1H^1H- and 13C^13C-NMR to confirm substituent positions (e.g., diethylamide protons at δ 3.65–3.20 ppm, quinoline ring protons at δ 7.38–8.10 ppm) .
  • HPLC-MS : Employ C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment (>95%) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Screening Strategies :

  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays for kinase or protease activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance This compound’s bioactivity?

  • Approach :

  • Substituent Variation : Modify the quinoline core (e.g., halogenation at position 6) or the diethylamide group (e.g., cyclopropyl substitution) .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .
  • In Vivo Validation : Prioritize derivatives with <10 µM IC₅₀ for pharmacokinetic studies (e.g., murine models) .

Q. How do contradictory data on this compound’s biological activity arise, and how can they be resolved?

  • Case Study : Discrepancies in antimicrobial potency may stem from assay conditions (e.g., bacterial strain variability, inoculum size).
  • Resolution :

  • Standardized Protocols : Adopt CLSI guidelines for MIC assays .
  • Dose-Response Curves : Perform triplicate experiments with statistical validation (e.g., ANOVA, p < 0.05) .
  • Metabolite Profiling : Use LC-MS to rule out off-target effects or degradation products .

Q. What computational tools are effective for predicting This compound’s physicochemical properties and toxicity?

  • Tools :

  • ADMET Prediction : SwissADME for logP (target ~3.5) and bioavailability .
  • Toxicity Profiling : ProTox-II to assess hepatotoxicity or mutagenicity risks .
  • QSAR Modeling : Build regression models using descriptors like polar surface area or H-bond donors .

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